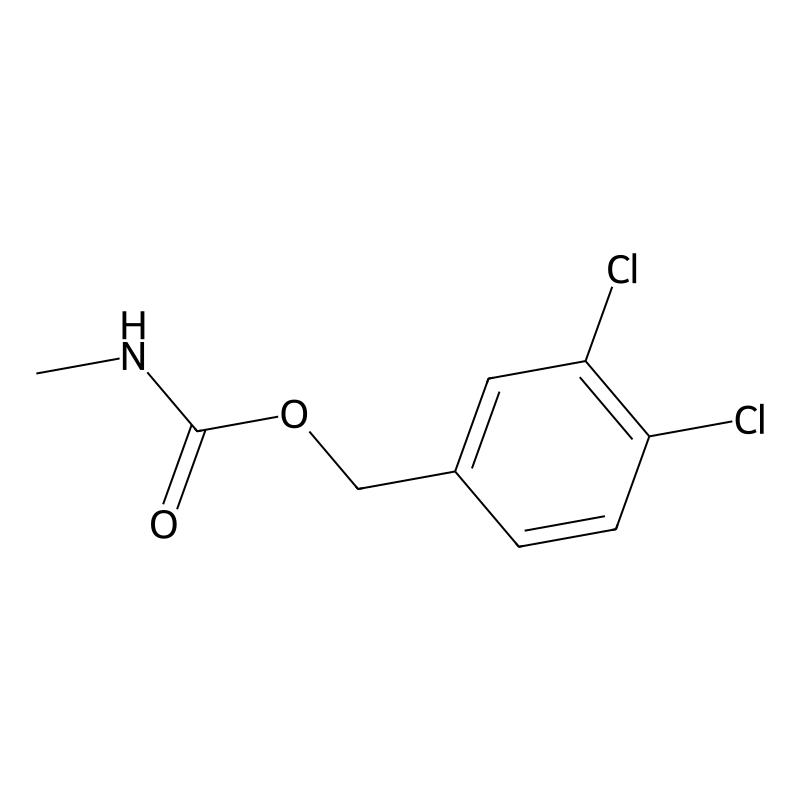Dichlormate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Important Note
It is crucial to distinguish between "dichromate" and "dichlorate." They are entirely different compounds with distinct properties and applications. This response focuses solely on "dichromate," specifically referring to potassium dichromate (K₂Cr₂O₇), the most commonly encountered form.
Oxidation in Analytical Chemistry
Potassium dichromate is a versatile and well-established oxidizing agent widely employed in various analytical chemistry applications. Its ability to readily donate oxygen atoms makes it a valuable tool for titrimetric analysis. In these titrations, a known concentration of potassium dichromate solution is used to react with and oxidize an unknown amount of an analyte (the substance being measured). The endpoint is reached when the characteristic orange color of the dichromate ion disappears, signifying complete consumption. This allows for the determination of the analyte's concentration through precise calculations based on the volume of dichromate solution used.
Cleaning Agent in Laboratory Settings
Potassium dichromate, often in combination with sulfuric acid, serves as a potent cleaning agent for glassware and equipment in laboratory environments. This chromic acid cleaning solution efficiently removes organic residues and contaminants, particularly for removing stubborn residues from biological samples or complex reactions. However, due to its hazardous nature and the availability of safer alternatives, the use of chromic acid cleaning solution is declining.
Corrosion Testing and Metal Passivation
Potassium dichromate solutions find application in specific corrosion testing procedures. By exposing metal samples to controlled concentrations of the dichromate solution, researchers can evaluate the material's resistance to corrosion under specific conditions. Additionally, in some instances, potassium dichromate treatments can be used for metal passivation, creating a protective oxide layer on the metal surface to enhance its corrosion resistance.
Dichlormate, specifically potassium dichromate, is an inorganic compound with the chemical formula . It appears as a bright red-orange crystalline solid and is primarily recognized for its strong oxidizing properties. Potassium dichromate is composed of two potassium ions and one dichromate ion, which contains two hexavalent chromium atoms bonded to seven oxygen atoms. The compound is highly soluble in water and exhibits corrosive characteristics, making it hazardous to human health if not handled properly .
Dichlormate acts as a cholinesterase inhibitor []. Cholinesterase is an enzyme crucial for nerve impulse transmission. Dichlormate binds to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to the accumulation of acetylcholine, causing uncontrolled muscle stimulation and ultimately death in severe cases [].
Potassium dichromate stands out due to its high solubility and strong oxidizing capabilities compared to similar compounds like sodium dichromate, which is less commonly used in laboratories due to its deliquescent nature .
Potassium dichromate exhibits significant biological activity primarily due to its toxicity. It is classified as a carcinogen, posing risks of lung cancer upon inhalation or prolonged skin contact. Additionally, it can cause respiratory issues, skin irritation, and other health problems when ingested or absorbed through the skin. Its biological effects are attributed to the hexavalent chromium ion's ability to generate reactive oxygen species within biological systems .
Potassium dichromate can be synthesized through several methods:
- From Sodium Dichromate: A common industrial method involves reacting sodium dichromate with potassium chloride:
- From Potassium Chromate: It can also be produced by roasting chromite ore with potassium hydroxide:
- Natural Occurrence: Potassium dichromate occurs naturally in minerals such as lopezite .
Potassium dichromate has a wide range of applications:
- Laboratory Use: It is extensively used as an oxidizing agent in chemical laboratories for various reactions, including the oxidation of alcohols.
- Tanning Industry: Employed in the tanning of leather due to its ability to bind proteins.
- Pigments: Used in pigments for paints and dyes due to its vibrant color.
- Analytical Chemistry: Acts as a reagent in titrations and other analytical methods .
Research has shown that potassium dichromate interacts with various biological systems and compounds:
- Oxidative Stress Studies: Investigations into its role as an oxidative stress inducer have revealed its capacity to damage cellular components through reactive oxygen species generation.
- Metal Ion Interactions: Studies indicate that it can interact with other metal ions in solution, affecting their oxidation states and solubility.
- Ligand Exchange Reactions: Potassium dichromate can undergo ligand exchange reactions when mixed with ammonia or other ligands, altering its chemical behavior in solution .








